molecular formula C16H15N3O2 B1296361 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide CAS No. 38659-87-9

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide

Cat. No.: B1296361
CAS No.: 38659-87-9
M. Wt: 281.31 g/mol
InChI Key: JKFJIVKAJMBNLH-UHFFFAOYSA-N
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Description

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide is a synthetic organic compound with the molecular formula C16H15N3O2. It is characterized by the presence of a butanamide backbone with a phenyl group substituted by a phenyldiazenyl group.

Preparation Methods

The synthesis of 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction in biological systems, leading to the release of active metabolites that exert various effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the butanamide backbone with the phenyldiazenyl group, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

3-oxo-N-(4-phenyldiazenylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12(20)11-16(21)17-13-7-9-15(10-8-13)19-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFJIVKAJMBNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304391
Record name 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide
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Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38659-87-9
Record name 3-Oxo-N-[4-(2-phenyldiazenyl)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38659-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC165592
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165592
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Record name 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOACETAMIDOAZOBENZENE
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